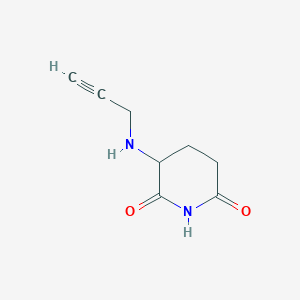
3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of piperidine, featuring an alkyne group and an amide functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with propargylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to around 60-80°C to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines or alcohols.
Substitution: The alkyne group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as halides, thiols
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
3-(prop-2-ynylamino)piperidine-2,6-dione |
InChI |
InChI=1S/C8H10N2O2/c1-2-5-9-6-3-4-7(11)10-8(6)12/h1,6,9H,3-5H2,(H,10,11,12) |
Clé InChI |
FCIPDSCDCGGVNE-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC1CCC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13354585.png)
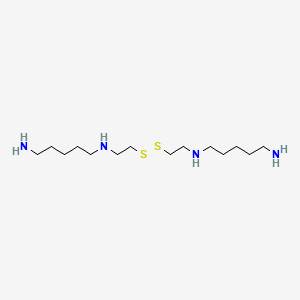

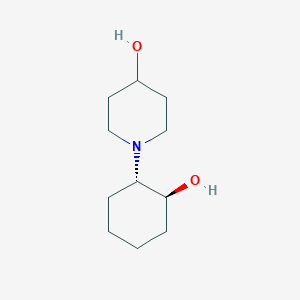
![2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13354605.png)
![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)
![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)
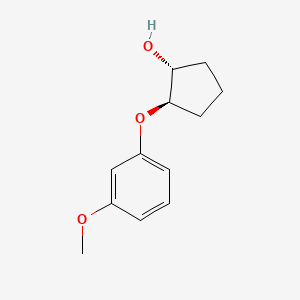
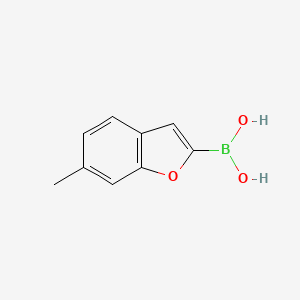
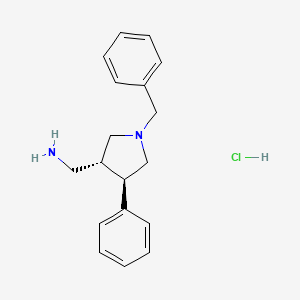
![S-[(2-Nitrophenyl)methyl]-L-cysteine](/img/structure/B13354644.png)
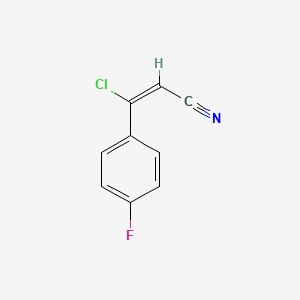
![6-(2,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354656.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine](/img/structure/B13354661.png)
